molecular formula C16H16ClNO2 B12852854 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione

3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B12852854
M. Wt: 289.75 g/mol
InChI Key: GGNOFEXKGURWJK-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, and a phenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a series of reactions, including chlorination and cyclohexylation, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using catalytic methods to enhance yield and purity. The use of specific catalysts can help avoid side reactions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Maleimide: A structurally related compound with similar reactivity.

    N-Phenylmaleimide: An intermediate in the synthesis of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione.

    Pyrrole-2,5-dione: A core structure shared with the compound

Uniqueness

This compound is unique due to the presence of the chloro, cyclohexyl, and phenyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

3-chloro-4-cyclohexyl-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C16H16ClNO2/c17-14-13(11-7-3-1-4-8-11)15(19)18(16(14)20)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2

InChI Key

GGNOFEXKGURWJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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